4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1806300-20-8
VCID: VC2772245
InChI: InChI=1S/C9H3F6NO/c10-8(11,12)7-3-6(17-9(13,14)15)2-1-5(7)4-16/h1-3H
SMILES: C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C#N
Molecular Formula: C9H3F6NO
Molecular Weight: 255.12 g/mol

4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

CAS No.: 1806300-20-8

Cat. No.: VC2772245

Molecular Formula: C9H3F6NO

Molecular Weight: 255.12 g/mol

* For research use only. Not for human or veterinary use.

4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile - 1806300-20-8

Specification

CAS No. 1806300-20-8
Molecular Formula C9H3F6NO
Molecular Weight 255.12 g/mol
IUPAC Name 4-(trifluoromethoxy)-2-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C9H3F6NO/c10-8(11,12)7-3-6(17-9(13,14)15)2-1-5(7)4-16/h1-3H
Standard InChI Key CDLIZKMQVVQXTE-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C#N
Canonical SMILES C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)C#N

Introduction

Structural Characteristics and Basic Properties

4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile combines multiple functional groups that contribute to its chemical identity. The molecule consists of a benzene ring with three key substituents: a cyano group (-CN), a trifluoromethyl group (-CF₃) at the ortho position to the cyano group, and a trifluoromethoxy group (-OCF₃) at the para position relative to the cyano group.

The molecular formula of this compound can be represented as C₉H₃F₆NO, resulting from the combination of:

  • Benzonitrile core (C₇H₃N)

  • Trifluoromethyl group (CF₃)

  • Trifluoromethoxy group (OCF₃)

The theoretical molecular weight would be approximately 255.12 g/mol, calculated from the atomic weights of its constituent elements. The molecular structure exhibits an asymmetric substitution pattern that likely influences its physical properties.

Table 1: Predicted Basic Properties of 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile

PropertyPredicted ValueBasis for Prediction
Physical state at room temperatureSolid or liquidBased on similar fluorinated benzonitriles
ColorWhite to pale yellowCommon for related benzonitrile compounds
SolubilitySparingly soluble in polar organic solventsInferred from related compounds
StabilityMoisture sensitiveCharacteristic of similar fluorinated nitriles
Melting point40-80°C (estimated)Based on similar trifluoromethylated compounds
Boiling point>200°C (estimated)Extrapolated from related compounds

Comparative Analysis with Related Compounds

Understanding 4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrile requires examining structurally similar compounds with established properties. Several related compounds provide insights into its likely characteristics.

4-(Trifluoromethoxy)benzonitrile shares the trifluoromethoxy substituent at the 4-position but lacks the 2-trifluoromethyl group. This compound exists as a clear colorless to almost colorless liquid with a boiling point of 192-193°C and density of 1.285 g/mL at 25°C . The addition of a trifluoromethyl group at the 2-position would likely increase the compound's molecular weight and potentially alter its physical state.

4-Isothiocyanato-2-(trifluoromethyl)benzonitrile shares the 2-trifluoromethyl substituent pattern but features an isothiocyanato group instead of trifluoromethoxy at the 4-position. This compound appears as a white to yellow to green powder with a melting point of 39-43°C . Its solubility profile shows limited solubility in common organic solvents, being sparingly soluble in chloroform and DMSO, and slightly soluble in methanol .

4-Amino-2-(trifluoromethyl)benzonitrile presents as an off-white solid and serves as a starting material for various pharmaceutical intermediates . The substitution of the amino group with a trifluoromethoxy group would increase lipophilicity and alter hydrogen bonding capabilities.

Table 2: Comparison of Key Properties Among Related Fluorinated Benzonitriles

CompoundCAS NumberMolecular FormulaMolecular WeightPhysical StateKey Differences
4-Trifluoromethoxy-2-(trifluoromethyl)benzonitrileNot providedC₉H₃F₆NO255.12 (calculated)Presumed solidTarget compound
4-(Trifluoromethoxy)benzonitrile332-25-2C₈H₄F₃NO187.12Clear liquidLacks 2-CF₃ group
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile143782-23-4C₉H₃F₃N₂S228.19Powder to lumpHas -NCS instead of -OCF₃
4-Amino-2-(trifluoromethyl)benzonitrile654-70-6C₈H₅F₃N₂186.13Off-white solidHas -NH₂ instead of -OCF₃
Application DomainPotential RoleSupporting Evidence
Pharmaceutical intermediatesSynthesis of androgen receptor modulatorsRelated compounds used in enzalutamide synthesis
Cancer therapeuticsPrecursor for anti-prostate cancer agentsIsothiocyanato analog used in anti-cancer research
Synthetic building blocksCreation of heterocyclic compoundsAmino analog used for benzimidazole synthesis
Fluorine-enriched materialsDevelopment of specialty chemicalsTrifluoromethoxy analog properties suggest materials applications
StepReaction TypeReagents/ConditionsExpected YieldReference Basis
1Starting material selectionAppropriately substituted benzotrifluoride-General strategy
2FunctionalizationNitration or selective halogenation70-85%Inferred from patent
3Functional group conversionReduction or substitution reactions75-90%Based on aniline synthesis
4CyanationCu(CN), phase-transfer catalyst, DMF, 154-160°C60-80%Patent CN102952039A
5PurificationVacuum distillation or recrystallization>95% purityCommon techniques
Functional GroupExpected ReactivityPotential Transformations
Nitrile (-CN)Moderate to highHydrolysis, reduction, addition reactions
Trifluoromethyl (-CF₃)LowResistant to most chemical transformations
Trifluoromethoxy (-OCF₃)Low to moderatePotential cleavage under strong basic conditions
Aromatic ringReduced reactivity toward electrophilesPotential for directed metalation or SNAr reactions

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